molecular formula C7H13N3S B13951983 4-((Isopropylamino)methyl)thiazol-2-amine

4-((Isopropylamino)methyl)thiazol-2-amine

Katalognummer: B13951983
Molekulargewicht: 171.27 g/mol
InChI-Schlüssel: AMTOJQQNKXWKDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Isopropylamino)methyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Isopropylamino)methyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with isopropylamine. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with isopropylamine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-((Isopropylamino)methyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring .

Wissenschaftliche Forschungsanwendungen

4-((Isopropylamino)methyl)thiazol-2-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-((Isopropylamino)methyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. Its effects are mediated through the binding to specific sites on enzymes or receptors, leading to alterations in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    4-Methyl-2-(methylamino)thiazole: Used in the synthesis of various pharmaceuticals.

    4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity

Uniqueness

4-((Isopropylamino)methyl)thiazol-2-amine is unique due to its specific isopropylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H13N3S

Molekulargewicht

171.27 g/mol

IUPAC-Name

4-[(propan-2-ylamino)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-5(2)9-3-6-4-11-7(8)10-6/h4-5,9H,3H2,1-2H3,(H2,8,10)

InChI-Schlüssel

AMTOJQQNKXWKDE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=CSC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.